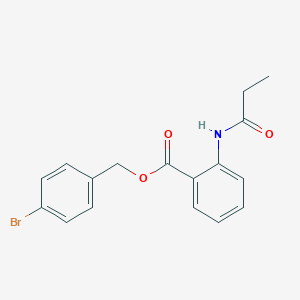![molecular formula C23H27N5O2S B426946 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B426946.png)
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzyl group, an ethyl group, a morpholine ring, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds under suitable conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophiles.
Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety by reacting the intermediate compound with phenylacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfere with microbial growth by disrupting essential biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-morpholinyl)-2-phenylethanone .
- **2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide .
Uniqueness
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the phenylacetamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C23H27N5O2S |
|---|---|
Peso molecular |
437.6g/mol |
Nombre IUPAC |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C23H27N5O2S/c1-2-28-21(16-18-8-4-3-5-9-18)25-26-23(28)31-17-22(29)24-19-10-6-7-11-20(19)27-12-14-30-15-13-27/h3-11H,2,12-17H2,1H3,(H,24,29) |
Clave InChI |
FYRYBPIKSDYCKW-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2N3CCOCC3)CC4=CC=CC=C4 |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2N3CCOCC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426863.png)
![ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B426864.png)
![Methyl4-[({4-[(tert-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B426866.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide](/img/structure/B426867.png)
![methyl 2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B426872.png)
![2-[4-(cyclopentylsulfamoyl)phenoxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B426874.png)
![Diethyl3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B426876.png)

![N-(sec-butyl)-4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B426879.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B426880.png)


![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B426883.png)
![Ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B426886.png)
